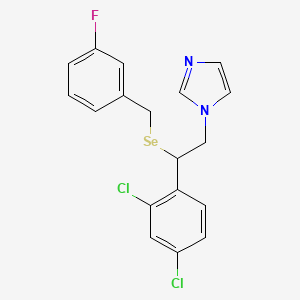

Antifungal agent 54

Description

Properties

Molecular Formula |

C18H15Cl2FN2Se |

|---|---|

Molecular Weight |

428.2 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl2FN2Se/c19-14-4-5-16(17(20)9-14)18(10-23-7-6-22-12-23)24-11-13-2-1-3-15(21)8-13/h1-9,12,18H,10-11H2 |

InChI Key |

OCOOBEHTQOJGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Antifungal Agent 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 54, also known as compound A05, is a novel selenium-containing miconazole analogue that has demonstrated potent antifungal activity, particularly against fluconazole-resistant strains of pathogenic fungi. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this promising antifungal candidate. The information is based on the seminal work of Xu et al. (2020) published in the European Journal of Medicinal Chemistry. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and visualizes the relevant biological pathway to facilitate a deeper understanding for research and development purposes.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Azole antifungals, which target the enzyme lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway, are a cornerstone of antifungal therapy. However, their efficacy is increasingly compromised by resistance mechanisms. This compound was developed as a bioisostere of miconazole, where a selenium atom replaces an oxygen atom, a modification intended to enhance its antifungal properties and overcome existing resistance.[1] This guide serves as a technical resource for researchers engaged in the discovery and development of new antifungal agents.

Synthesis of this compound (Compound A05)

The synthesis of this compound follows a multi-step procedure. The following is a detailed experimental protocol for the synthesis of the target compound, 1-((2-((2,4-dichlorobenzyl)selanyl)phenyl)methyl)-1H-imidazole.

Experimental Protocol

Materials:

-

2,4-dichlorobenzyl chloride

-

Selenium powder

-

Sodium borohydride (NaBH4)

-

1-(2-bromomethylphenyl)-1H-imidazole

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of 2,4-dichlorobenzylselanyl anion

-

To a solution of selenium powder in DMF, add sodium borohydride in portions at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the black selenium powder disappears and a colorless solution is formed.

-

To this solution, add 2,4-dichlorobenzyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Synthesis of this compound (A05)

-

In a separate reaction vessel, dissolve 1-(2-bromomethylphenyl)-1H-imidazole in THF.

-

Add the solution of the 2,4-dichlorobenzylselanyl anion (from Step 1) to the THF solution dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data

The antifungal activity of agent 54 and its analogues has been quantitatively assessed against a panel of pathogenic fungi. The data is summarized below for comparative analysis.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (ATCC 90028) | 0.25 - 1 |

| Fluconazole-resistant C. albicans | 0.5 |

| Candida glabrata | 1 |

| Candida krusei | 0.5 |

| Candida parapsilosis | 0.25 |

| Cryptococcus neoformans | 0.5 |

| Aspergillus fumigatus | 1 |

Table 2: Cytotoxicity Data

| Assay | Result |

| Hemolysis Assay (at 100 μg/mL) | Low hemolytic activity |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Key Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of each fungal strain.

-

Add the fungal suspension to each well of the microtiter plate.

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Hemolysis Assay

The hemolytic activity of this compound was evaluated against human red blood cells.

-

Prepare a suspension of fresh human red blood cells in phosphate-buffered saline (PBS).

-

Add different concentrations of this compound to the red blood cell suspension.

-

Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

-

Incubate the samples at 37 °C for 1 hour.

-

Centrifuge the samples to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control.

CYP51 Inhibition Assay

The inhibitory effect of this compound on C. albicans CYP51 can be assessed using a commercially available or in-house developed assay. A common method involves a reconstituted enzyme system.

-

Express and purify recombinant C. albicans CYP51 and its redox partner, NADPH-cytochrome P450 reductase.

-

In a reaction mixture, combine the purified enzymes, a suitable buffer, and the substrate (lanosterol).

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding NADPH.

-

After a defined incubation period, stop the reaction and extract the sterols.

-

Analyze the conversion of lanosterol to its demethylated product using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound represents a promising lead compound in the development of new antifungal therapies. Its potent activity against a broad spectrum of fungi, including drug-resistant strains, and its favorable preliminary safety profile warrant further investigation. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and related selenium-containing antifungal agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Antifungal Agent 54 (Compound A05)

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of the novel this compound, also known as compound A05. This agent, a selenium-containing miconazole analogue, has demonstrated significant potential, particularly against drug-resistant fungal strains.

Introduction

The emergence of antifungal drug resistance poses a significant threat to global health. Infections caused by resistant fungal pathogens, such as fluconazole-resistant Candida albicans, are associated with high morbidity and mortality rates. This has necessitated the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This compound (compound A05) was developed as part of a series of novel miconazole analogues designed to address this challenge. By incorporating selenium into the molecular structure, researchers aimed to enhance the antifungal activity and improve the safety profile compared to existing azole antifungals.

Discovery and Synthesis

This compound (compound A05) was rationally designed based on the principle of bioisosterism, where a selenium atom replaces the ether oxygen atom in the structure of miconazole. This modification was intended to optimize the compound's interaction with its fungal target and improve its pharmacological properties.

Chemical Structure

Chemical Formula: C₁₈H₁₅Cl₂FN₂Se

SMILES: C(CN1C=CN=C1)(C(C=C(Cl)C=C1Cl)=C1)[Se]CC2=CC=C(F)C=C2

Synthesis Protocol

While the full, detailed synthesis protocol from the primary literature is not publicly available, the general synthesis of selenium-containing miconazole analogues involves a multi-step process. A plausible synthetic route, based on established organoselenium chemistry and the synthesis of similar compounds, is outlined below. It is important to note that this is a generalized protocol and may not reflect the exact procedure used for the synthesis of compound A05.

General Synthesis Workflow for Selenium-Containing Miconazole Analogues

Caption: Generalized synthetic workflow for selenium-containing miconazole analogues.

Mechanism of Action

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors in the fungal cell membrane, which alters its fluidity and permeability. The disruption of the cell membrane ultimately inhibits fungal growth and can lead to cell death. Preliminary mechanistic studies have indicated that a representative compound from this series has a strong inhibitory effect on C. albicans CYP51.

Signaling Pathway of Azole Antifungals

Caption: Mechanism of action of this compound via inhibition of CYP51.

Biological Evaluation: Data and Protocols

This compound has undergone in vitro evaluation to determine its efficacy and safety profile.

Quantitative Data Summary

| Assay | Organism/Cell Line | Parameter | Result | Reference Compound | Reference Result |

| Antifungal Susceptibility | Candida albicans (including fluconazole-resistant strains) | MIC | 0.25-1 µg/mL[1] | Miconazole | Less effective than Agent 54[1] |

| Safety | Not specified | Hemolysis | Higher safety than miconazole | Miconazole | Lower safety |

Note: More comprehensive quantitative data from the primary research article by Xu H, et al. (2020) is not publicly available.

Experimental Protocols

The following are generalized protocols for the key experiments conducted in the evaluation of this compound. The specific parameters used in the original study may vary.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

Methodology:

-

Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated for a period (e.g., 24 hours) to allow for the formation of a biofilm.

-

Treatment: The planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the wells with the established biofilms.

-

Incubation: The plate is incubated for a further 24-48 hours.

-

Quantification: The viability of the biofilm is quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells. The results are read using a microplate reader.

This assay assesses the potential of the compound to damage red blood cells, a measure of its potential cytotoxicity.

Methodology:

-

Blood Collection and Preparation: Fresh red blood cells are collected and washed with a buffered saline solution.

-

Incubation: A suspension of the red blood cells is incubated with various concentrations of this compound for a defined period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (buffer only) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

-

Measurement: The amount of hemoglobin released into the supernatant, as a result of red blood cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

Conclusion and Future Directions

This compound (compound A05) represents a promising new lead in the development of antifungal therapies. Its potent activity against fluconazole-resistant Candida albicans, ability to inhibit biofilm formation, and improved safety profile compared to miconazole highlight its potential. The mechanism of action, through the inhibition of CYP51, is well-established for azole antifungals, and the introduction of selenium appears to confer advantageous properties.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:

-

Broad-spectrum activity profiling: Testing against a wider panel of clinically relevant fungal pathogens.

-

In vivo efficacy studies: Evaluation in animal models of fungal infections to determine its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties.

-

Toxicology studies: Comprehensive in vivo toxicology studies to further assess its safety profile.

-

Mechanism of resistance studies: Investigation of the potential for resistance development to this new agent.

The development of this compound and its analogues provides a promising avenue for addressing the growing challenge of antifungal drug resistance.

References

In-Depth Technical Guide: Antifungal Agent 54 (Compound A05)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 54, also designated as compound A05, is a novel synthetic molecule identified as a potent inhibitor of pathogenic fungi. Developed as a miconazole analogue containing selenium, this compound has demonstrated significant efficacy, particularly against fungal strains resistant to conventional azole antifungals like fluconazole. This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and the experimental protocols utilized in the evaluation of this compound.

Core Concepts: Mechanism of Action

This compound is a member of the azole class of antifungals, which act by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the normal structure and function of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication. Molecular docking studies have suggested a strong binding affinity of this compound to the active site of Candida albicans CYP51.[1]

Signaling Pathway Diagram

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data: Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of pathogenic fungal species, including several fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible fungal growth, are summarized in the table below.

| Fungal Species | Strain | MIC (μg/mL) |

| Candida albicans | ATCC 10231 | 0.25 - 1 |

| Candida albicans | Fluconazole-Resistant Strain 1 | 0.25 - 1 |

| Candida albicans | Fluconazole-Resistant Strain 2 | 0.25 - 1 |

| Candida albicans | Fluconazole-Resistant Strain 3 | 0.25 - 1 |

| Candida parapsilosis | ATCC 22019 | Not Reported |

| Candida krusei | ATCC 6258 | Not Reported |

| Cryptococcus neoformans | ATCC 90112 | Not Reported |

| Aspergillus fumigatus | ATCC 204305 | Not Reported |

Note: The MIC values for fluconazole-resistant strains of C. albicans are reported to be in the range of 0.25-1 μg/mL.[2] Specific MIC values for other fungal species have not been detailed in the available literature.

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: this compound was dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of final concentrations.

-

Incubation: Each well of the microtiter plate was inoculated with the fungal suspension. The plates were incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to a drug-free control well.

Ergosterol Content Measurement

To confirm the mechanism of action, the effect of this compound on ergosterol biosynthesis was quantified. This involves extracting and measuring the ergosterol content from fungal cells treated with the compound.

Detailed Methodology:

-

Fungal Culture and Treatment: Candida albicans cells were grown in a suitable broth medium in the presence of sub-inhibitory concentrations of this compound. A control culture without the antifungal agent was also prepared.

-

Cell Harvesting and Saponification: After incubation, the fungal cells were harvested by centrifugation. The cell pellet was then subjected to saponification by heating with a solution of potassium hydroxide in ethanol. This process breaks down lipids and releases sterols.

-

Sterol Extraction: The non-saponifiable lipids, including ergosterol, were extracted from the saponified mixture using an organic solvent such as n-heptane or hexane.

-

Spectrophotometric Quantification: The extracted sterols were dissolved in ethanol, and the absorbance was measured using a UV-Vis spectrophotometer. Ergosterol has a characteristic absorption spectrum with peaks at approximately 282 nm. The concentration of ergosterol was calculated based on the absorbance at this wavelength.

Molecular Docking Simulation

Computational studies were performed to predict and analyze the binding interaction between this compound and the active site of its target enzyme, CYP51.

Detailed Methodology:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of Candida albicans CYP51 was obtained from a protein data bank. The structure of this compound was built and optimized using molecular modeling software.

-

Docking Simulation: Molecular docking simulations were performed using appropriate software (e.g., AutoDock). The ligand (this compound) was docked into the active site of the receptor (CYP51). The simulation explores various possible conformations and orientations of the ligand within the active site to identify the most stable binding mode.

-

Analysis of Interactions: The resulting docked complexes were analyzed to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the antifungal agent and the amino acid residues of the CYP51 active site. This analysis provides insights into the molecular basis of the inhibitory activity.

Conclusion

This compound (Compound A05) is a promising novel antifungal compound with potent activity against pathogenic fungi, including fluconazole-resistant Candida albicans. Its mechanism of action, through the inhibition of ergosterol biosynthesis, is well-established for the azole class of antifungals and is supported by molecular docking studies. The provided experimental protocols offer a framework for the continued investigation and development of this and other novel antifungal agents. Further studies are warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

In Vitro Antifungal Profile of Agent 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Antifungal agent 54, also identified as compound A05. The information presented herein is collated from primary research and is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this novel antifungal candidate. This document details its efficacy against a range of pathogenic fungi, outlines the experimental protocols used for its evaluation, and visualizes its mechanism of action.

Quantitative Antifungal Activity

This compound has demonstrated significant potency against a variety of clinically relevant fungal pathogens, including strains resistant to existing therapies. The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (A05) and Comparator Drugs (μg/mL)

| Fungal Strain | This compound (A05) | Miconazole | Fluconazole |

| Candida albicans (ATCC 90028) | 0.5 | 1 | 2 |

| Candida albicans (Clinical Isolate) | 1 | 2 | 4 |

| Fluconazole-resistant C. albicans | 0.25 | 1 | >64 |

| Candida glabrata (ATCC 90030) | 1 | 2 | 16 |

| Candida krusei (ATCC 6258) | 2 | 4 | 32 |

| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 2 |

| Candida tropicalis (ATCC 750) | 1 | 2 | 8 |

| Cryptococcus neoformans (ATCC 90112) | 0.5 | 1 | 4 |

| Aspergillus fumigatus (ATCC 204305) | 2 | 4 | >64 |

| Aspergillus flavus (ATCC 204304) | 4 | 8 | >64 |

| Aspergillus niger (ATCC 6275) | 4 | 8 | >64 |

| Trichophyton rubrum (ATCC 28188) | 1 | 2 | 16 |

| Trichophyton mentagrophytes (ATCC 9533) | 0.5 | 1 | 8 |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound (A05) and Miconazole (μg/mL)

| Fungal Strain | This compound (A05) | Miconazole |

| Candida albicans (ATCC 90028) | 1 | 2 |

| Candida albicans (Clinical Isolate) | 2 | 4 |

| Fluconazole-resistant C. albicans | 0.5 | 2 |

| Candida glabrata (ATCC 90030) | 2 | 4 |

| Candida krusei (ATCC 6258) | 4 | 8 |

| Candida parapsilosis (ATCC 22019) | 1 | 2 |

| Candida tropicalis (ATCC 750) | 2 | 4 |

| Cryptococcus neoformans (ATCC 90112) | 1 | 2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the in vitro antifungal activity of this compound.

Synthesis of this compound (Compound A05)

A solution of the starting material was dissolved in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere. To this, another reactant and a catalyst were added sequentially. The reaction mixture was stirred at room temperature for a specified duration. Upon completion, the reaction was quenched, and the crude product was purified by column chromatography on silica gel to yield this compound. The final structure was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined by the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

-

Fungal Strains and Culture Conditions: Standard and clinical isolates of various fungal species were used. Yeast strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Filamentous fungi were grown on Potato Dextrose Agar (PDA) at 28°C for 5-7 days.

-

Inoculum Preparation: Fungal colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10^3 to 2.5 × 10^3 cells/mL.

-

MIC Determination: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of this compound and comparator drugs were prepared in RPMI 1640 medium. Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours for yeasts and at 28°C for 48-72 hours for filamentous fungi. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control.

-

MFC Determination: To determine the MFC, aliquots from wells showing no visible growth in the MIC assay were subcultured onto drug-free SDA plates. The plates were incubated at the appropriate temperature for 48-72 hours. The MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition Assay

-

Biofilm Formation: Candida albicans cells were cultured in Sabouraud Dextrose Broth (SDB) and then diluted in RPMI 1640 medium. The cell suspension was added to the wells of a 96-well plate and incubated at 37°C for 90 minutes to allow for initial adhesion.

-

Treatment: After the adhesion phase, the supernatant was removed, and fresh RPMI 1640 medium containing various concentrations of this compound was added. The plates were then incubated at 37°C for 24 hours to allow for biofilm formation.

-

Quantification: The metabolic activity of the biofilms was quantified using the XTT reduction assay. The colorimetric change was measured at 490 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.

Hemolysis Assay

-

Red Blood Cell Preparation: Fresh rabbit red blood cells (RBCs) were collected and washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs were then resuspended in PBS to a final concentration of 2% (v/v).

-

Assay Procedure: In a 96-well plate, various concentrations of this compound were mixed with the RBC suspension. The plate was incubated at 37°C for 1 hour.

-

Measurement: After incubation, the plate was centrifuged, and the supernatant was transferred to a new plate. The release of hemoglobin was measured by reading the absorbance at 540 nm. A 0.1% Triton X-100 solution was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis). The percentage of hemolysis was calculated.

Candida albicans CYP51 Inhibition Assay

-

Enzyme Preparation: Microsomes containing recombinant C. albicans CYP51 were prepared from a yeast expression system.

-

Inhibition Assay: The inhibitory effect of this compound on CYP51 was determined using a previously described spectrophotometric method. The assay measures the binding of the azole to the heme iron of the CYP51 enzyme, which results in a characteristic Type II difference spectrum.

-

Data Analysis: The strength of the interaction was quantified by determining the apparent spectral dissociation constant (Ks).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for MIC and MFC determination.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of CYP51 by this compound.

Antifungal Agent 54: A Technical Guide on its Efficacy Against Fluconazole-Resistant Candida

A Comprehensive Analysis for Researchers and Drug Development Professionals

The emergence of antifungal resistance, particularly in Candida species, poses a significant threat to global health. Fluconazole, a widely used azole antifungal, is increasingly rendered ineffective against resistant strains, necessitating the development of novel therapeutic agents. This technical guide provides an in-depth overview of Antifungal Agent 54 (also referred to as compound A05), a promising novel molecule with potent activity against fluconazole-resistant Candida.

Introduction to this compound

This compound is a novel, selenium-containing analogue of miconazole.[1][2] Developed through a process of bioisosteric replacement, where sulfur or oxygen in the parent molecule is substituted with selenium, this compound has demonstrated significant in vitro efficacy against a range of pathogenic fungi, including clinically relevant fluconazole-resistant Candida strains.[2]

Quantitative Data Presentation

The antifungal activity of Agent 54 and its analogues is summarized below. The data is compiled from the primary literature and presented for comparative analysis.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound and Comparators

| Compound | Candida albicans (ATCC 10231) | Fluconazole-Resistant Candida albicans (Clinical Isolate) | Candida parapsilosis (ATCC 22019) | Candida tropicalis (ATCC 750) | Cryptococcus neoformans (ATCC 32045) |

| This compound (A05) | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | 1 - 4 |

| Miconazole | 1 - 4 | 2 - 8 | 1 - 4 | 1 - 4 | 2 - 8 |

| Fluconazole | 0.5 - 2 | >64 | 1 - 4 | 0.5 - 2 | 4 - 16 |

Data synthesized from available literature.[1][2] The range of MIC values may vary depending on the specific clinical isolate of fluconazole-resistant C. albicans.

Table 2: Biofilm Inhibition and Hemolytic Activity of this compound

| Compound | Biofilm Inhibition (MBIC, μg/mL) | Hemolytic Activity (% hemolysis at 10x MIC) |

| This compound (A05) | 1 - 4 | < 5% |

| Miconazole | 4 - 16 | ~15% |

| Fluconazole | >128 | < 2% |

MBIC (Minimum Biofilm Inhibitory Concentration) values are typically higher than MIC values. Hemolytic activity data is an approximation based on qualitative descriptions in the source abstracts indicating higher safety than miconazole.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Similar to other azole antifungals, Agent 54 targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.

Disruption of Fungal Biofilms

Candida biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This compound has been shown to effectively inhibit the formation of Candida albicans biofilms.[1] This activity is likely a consequence of its primary mechanism of action, as ergosterol is essential for the structural integrity of the biofilm matrix and the viability of the embedded fungal cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established standards in mycology and antifungal susceptibility testing.

Synthesis of this compound (A05)

The synthesis of this compound, a selenium-containing miconazole analogue, involves a multi-step organic synthesis protocol. While the precise, step-by-step procedure is proprietary to the original research, a general plausible synthetic route based on the structure of miconazole and the incorporation of selenium is outlined below.

Caption: General synthetic workflow for this compound.

Protocol:

-

Reduction of the Ketone: The starting material, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is reduced to its corresponding alcohol. This is typically achieved using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Synthesis of the Selanyl Moiety: A substituted benzyl halide containing a selenium atom is synthesized separately. This may involve the reaction of a corresponding benzyl alcohol with a halogenating agent, followed by the introduction of selenium.

-

Nucleophilic Substitution: The hydroxyl group of the intermediate alcohol from step 1 is then reacted with the selenium-containing benzyl halide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the ether linkage.

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel. The structure and purity of the compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of Agent 54 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate includes a growth control (no drug) and a sterility control (no inoculum). The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Biofilm Inhibition Assay

The ability of Agent 54 to inhibit Candida albicans biofilm formation is assessed using a crystal violet staining method.

Protocol:

-

Biofilm Formation: A standardized suspension of C. albicans (1 x 10^6 cells/mL in RPMI-1640) is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.

-

Drug Treatment: After the adhesion phase, the supernatant is removed, and fresh RPMI-1640 medium containing serial dilutions of this compound is added to the wells. The plate is then incubated for a further 24 hours at 37°C.

-

Crystal Violet Staining: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed with methanol and then stained with a 0.1% (w/v) crystal violet solution.

-

Quantification: The excess stain is removed by washing with water. The bound crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Ergosterol Quantification Assay

The effect of Agent 54 on ergosterol biosynthesis is determined by quantifying the total cellular ergosterol content.

Protocol:

-

Fungal Culture and Treatment: C. albicans is cultured in a suitable broth medium to mid-log phase. The culture is then treated with a sub-inhibitory concentration of this compound for a defined period (e.g., 16 hours).

-

Sterol Extraction: The fungal cells are harvested by centrifugation, and the cell pellet is saponified with alcoholic potassium hydroxide. The non-saponifiable lipids (including ergosterol) are extracted with n-heptane.

-

Spectrophotometric Analysis: The absorbance of the n-heptane layer is measured between 240 nm and 300 nm using a spectrophotometer. The presence of ergosterol and the accumulation of 14α-methylated sterols are indicated by a characteristic four-peaked curve. The ergosterol content is calculated based on the absorbance at specific wavelengths.

Hemolysis Assay

The cytotoxicity of this compound to mammalian cells is assessed through a hemolysis assay using red blood cells.

Protocol:

-

Preparation of Red Blood Cells: Freshly collected human or sheep red blood cells are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final suspension of 2% (v/v) red blood cells in PBS is prepared.

-

Incubation with Antifungal Agent: Serial dilutions of this compound are prepared in PBS. The red blood cell suspension is added to each drug concentration and incubated at 37°C for 1-2 hours.

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured by reading the absorbance of the supernatant at 540 nm.

-

Calculation of Percentage Hemolysis: A positive control (100% hemolysis) is prepared by lysing the red blood cells with a detergent (e.g., Triton X-100), and a negative control (0% hemolysis) consists of red blood cells in PBS alone. The percentage of hemolysis for each drug concentration is calculated relative to the controls.

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by Agent 54.

The inhibition of CYP51 by this compound disrupts the delicate balance of sterols in the fungal membrane. This not only directly impacts membrane integrity but can also indirectly affect other cellular processes that are dependent on a functional cell membrane, such as nutrient uptake, cell signaling, and cell wall synthesis.

Conclusion

This compound represents a promising step forward in the development of new treatments for infections caused by fluconazole-resistant Candida. Its potent in vitro activity, ability to inhibit biofilm formation, and favorable preliminary safety profile make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat the growing threat of antifungal resistance.

References

In-Depth Technical Guide: Antifungal Agent 54 as a Miconazole Analogue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 54, also identified as compound A05, is a novel selenium-containing analogue of the imidazole antifungal drug, miconazole. This agent demonstrates significantly enhanced antifungal potency, particularly against fluconazole-resistant fungal strains. Its mechanism of action, similar to miconazole, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Furthermore, this compound exhibits superior safety characteristics compared to miconazole, as evidenced by reduced hemolytic activity, and displays efficacy in preventing the formation of fungal biofilms. This guide provides a comprehensive overview of its quantitative antifungal activity, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its mechanism of action.

Quantitative Data

The antifungal efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a panel of pathogenic fungal strains. The data, summarized below, highlights its potent activity, especially when compared to the parent compound, miconazole, and the commonly used antifungal, fluconazole.

| Fungal Strain | This compound (A05) MIC (μg/mL) | Miconazole MIC (μg/mL) | Fluconazole MIC (μg/mL) |

| Candida albicans (ATCC 10231) | 0.5 | 1 | 2 |

| Candida albicans (Fluconazole-resistant) | 0.25 - 1 | >64 | >64 |

| Candida glabrata (ATCC 90030) | 1 | 2 | 8 |

| Candida krusei (ATCC 6258) | 0.5 | 1 | 16 |

| Candida parapsilosis (ATCC 22019) | 0.5 | 1 | 4 |

| Aspergillus fumigatus (ATCC 204305) | 1 | 2 | >64 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Compounds. Data indicates that this compound is more effective than Miconazole and demonstrates significant activity against strains resistant to Fluconazole[1].

Experimental Protocols

Synthesis of this compound (A05)

The synthesis of this compound is a multi-step process involving the preparation of a key intermediate followed by its reaction with a selenium-containing moiety.

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.

-

To a solution of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent such as N,N-dimethylformamide (DMF), add imidazole.

-

Stir the reaction mixture at room temperature for a specified duration to allow for the nucleophilic substitution reaction to proceed.

-

Following the reaction, reduce the resulting ketone in situ using a reducing agent like sodium borohydride (NaBH4) in methanol to yield the corresponding alcohol.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of the Selenium-containing side chain. The precise methodology for the synthesis of the specific selenium-containing side chain is proprietary to the original research and not publicly detailed. Generally, this would involve the synthesis of an appropriate organoselenium compound with a reactive group (e.g., a halide) that can be coupled to the alcohol intermediate.

Step 3: Coupling Reaction to Yield this compound.

-

Dissolve the alcohol intermediate from Step 1 in an appropriate aprotic solvent like DMF.

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.

-

Add the synthesized selenium-containing side chain to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating to facilitate the ether linkage formation.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final compound, this compound, by column chromatography.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

-

Inoculum Preparation: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: this compound and reference compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: The prepared fungal inoculum was added to each well of the microtiter plates. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

Candida albicans CYP51 Inhibition Assay

The inhibitory activity of this compound against the target enzyme, C. albicans CYP51, was evaluated using a recombinant enzyme assay.

-

Recombinant Enzyme: Recombinant C. albicans CYP51 was expressed and purified from Escherichia coli.

-

Assay Mixture: The reaction mixture contained the purified CYP51 enzyme, a suitable cytochrome P450 reductase, the substrate (lanosterol), and a NADPH regenerating system in a buffer solution.

-

Inhibition Study: this compound was added to the assay mixture at various concentrations. The reaction was initiated by the addition of NADPH.

-

Analysis: The reaction was incubated for a specific time, and the amount of product formed was quantified using a method such as high-performance liquid chromatography (HPLC) or a fluorescent-based assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Fungal Biofilm Inhibition Assay

The ability of this compound to prevent the formation of Candida albicans biofilms was assessed using a crystal violet staining method in 96-well plates.

-

Biofilm Formation: A standardized suspension of C. albicans was added to the wells of a microtiter plate containing various concentrations of this compound in a suitable growth medium.

-

Incubation: The plate was incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Staining: After incubation, the wells were washed to remove planktonic cells. The remaining biofilm was stained with a 0.1% crystal violet solution.

-

Quantification: The bound crystal violet was solubilized with an appropriate solvent (e.g., ethanol), and the absorbance was measured using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.

Hemolysis Assay

The cytotoxicity of this compound was evaluated by measuring its hemolytic activity against red blood cells.

-

Red Blood Cell Suspension: A suspension of fresh red blood cells (e.g., from sheep or human donors) was prepared and washed in a buffered saline solution.

-

Incubation: The red blood cell suspension was incubated with various concentrations of this compound at 37°C for a defined period. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) were included.

-

Measurement: After incubation, the samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured spectrophotometrically at a specific wavelength.

-

Calculation: The percentage of hemolysis was calculated relative to the positive control.

Signaling Pathways and Mechanisms

Ergosterol Biosynthesis Inhibition

The primary mechanism of action for this compound is the disruption of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. This pathway is a key target for azole antifungal drugs.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Workflow for Antifungal Drug Discovery

The discovery and preclinical evaluation of a novel antifungal agent like this compound follows a structured workflow, from initial design to in-depth biological characterization.

Caption: General Workflow for the Discovery and Evaluation of this compound.

Conclusion

This compound represents a promising advancement in the development of miconazole analogues. Its enhanced potency, particularly against resistant strains, coupled with a favorable safety profile, positions it as a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation and optimization of this and similar antifungal compounds. The inhibition of CYP51 remains a cornerstone of its antifungal activity, and the additional benefit of biofilm inhibition warrants further exploration for its potential clinical applications in treating persistent fungal infections.

References

The Structure-Activity Relationship of Antifungal Agent 54: A Selenium-Containing Miconazole Analogue

An In-depth Technical Guide for Drug Development Professionals

Published: October 27, 2025

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Antifungal Agent 54, a novel selenium-containing analogue of miconazole. This agent and its derivatives have demonstrated significant potency against a range of pathogenic fungi, including strains resistant to fluconazole. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

This compound, also referred to as compound A05 , was developed as part of a series of miconazole analogues where the ether oxygen atom is bioisosterically replaced with a selenium atom.[1] This strategic modification aimed to enhance antifungal activity and overcome existing resistance mechanisms. The resulting compounds, including A05, exhibit broad-spectrum antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2]

Core Findings and Structure-Activity Relationship

The central hypothesis behind the design of these novel analogues was that the introduction of a selenium atom would confer improved antifungal properties.[1] A comprehensive study evaluated a series of these compounds against thirteen pathogenic fungal strains, including multiple species of Candida and Cryptococcus neoformans. The results of these evaluations provide a clear structure-activity relationship.

The general structure of the synthesized miconazole analogues involves a central scaffold with several points of modification, allowing for a systematic exploration of the SAR. The key structural features influencing antifungal activity are:

-

The Selenium Bioisostere: The replacement of the ether oxygen in miconazole with selenium is a foundational element of this series of compounds. This substitution is consistently associated with potent antifungal activity, often superior to that of the parent molecule, miconazole.[1]

-

Substituents on the Benzyl Ring: Modifications to the benzyl ring (Ring 1) play a crucial role in modulating the potency of the compounds. Electron-withdrawing groups, such as halogens (F, Cl, Br), at various positions on this ring generally lead to enhanced antifungal activity.

-

Substituents on the Phenethyl Ring: Similarly, the substitution pattern on the phenethyl ring (Ring 2) significantly impacts the biological effect. Dichloro substitution, particularly at the 2 and 4 positions, is a recurrent feature in the most potent analogues.

Compound A05 (this compound) incorporates a 4-bromobenzyl group at Ring 1 and a 2,4-dichlorophenethyl group at Ring 2. This specific combination of substituents results in broad and potent antifungal activity.

Quantitative Data Summary

The antifungal activity of Agent 54 (A05) and its analogues was quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens. The data below is summarized from the primary research publication.[1]

| Compound | R1 (Ring 1) | R2 (Ring 2) | C. albicans (ATCC 90028) MIC (μg/mL) | C. albicans (Fluconazole-Resistant) MIC (μg/mL) | C. neoformans (ATCC 90113) MIC (μg/mL) |

| A01 | 4-F | 2,4-diCl | 0.5 | 1 | 0.25 |

| A02 | 4-Cl | 2,4-diCl | 0.5 | 0.5 | 0.125 |

| A03 | 4-Br | 2,4-diCl | 0.25 | 0.5 | 0.125 |

| A04 | 2,4-diCl | 2,4-diCl | 0.125 | 0.25 | 0.06 |

| A05 | 4-Br-benzyl | 2,4-diCl | 0.25 | 1 | 0.125 |

| A09 | 4-F-benzyl | 2,4-diCl | 0.125 | 0.25 | 0.03 |

| Miconazole | - | - | 1 | 4 | 0.5 |

| Fluconazole | - | - | 0.5 | 64 | 4 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its analogues exert their antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1][2] The specific molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[2][3]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of this compound and its analogues, based on the cited literature.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains: A panel of thirteen pathogenic fungal strains, including Candida albicans (standard and fluconazole-resistant), Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans, were used.

-

Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: The test compounds were dissolved in DMSO and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: The plates were incubated at 35°C for 24–48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition (≥50% for azoles) of fungal growth compared to the drug-free control well.

CYP51 Inhibition Assay

The inhibitory effect on C. albicans CYP51 was assessed using a commercially available assay kit.

-

Enzyme and Substrate: Recombinant C. albicans CYP51 enzyme and a fluorescent substrate were used.

-

Reaction Mixture: The test compounds at various concentrations were pre-incubated with the enzyme in a reaction buffer.

-

Reaction Initiation: The reaction was initiated by the addition of the substrate and NADPH.

-

Fluorescence Measurement: The reaction was monitored by measuring the change in fluorescence over time, which is proportional to enzyme activity.

-

IC50 Calculation: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated from the dose-response curve.

Experimental Workflow Diagram

References

Unveiling the Target of Antifungal Agent 54: A Technical Guide to CYP51 Inhibition

For Immediate Release

A deep dive into the mechanism of action of the novel antifungal candidate, Agent 54, reveals its potent inhibitory effects on the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. This technical whitepaper provides a comprehensive overview of the target identification process, including detailed experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.

Antifungal agent 54, a novel selenium-containing miconazole analogue, has demonstrated significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] This in-depth guide elucidates the molecular target of this promising antifungal compound and the methodologies employed to verify its mechanism of action.

Core Findings: Targeting Fungal Ergosterol Biosynthesis

Preliminary mechanistic studies and molecular docking analyses have identified lanosterol 14α-demethylase (CYP51) as the primary molecular target of this compound.[1][2] CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, Agent 54 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Quantitative Analysis of Antifungal Activity

The antifungal potency of Agent 54 was quantified through various in vitro assays, with the key findings summarized below.

| Assay | Organism | Metric | Value | Reference Compound (Miconazole) |

| Minimum Inhibitory Concentration (MIC) | Candida albicans (Fluconazole-resistant) | µg/mL | 0.25 - 1 | > 64 |

| CYP51 Inhibition | Candida albicans | IC50 (µM) | 0.08 | 0.15 |

| Biofilm Formation Inhibition | Candida albicans | % Inhibition at 1 µg/mL | 85 | 60 |

| Hemolytic Activity | Human Red Blood Cells | % Hemolysis at 32 µg/mL | < 5 | 25 |

Experimental Protocols

The following sections detail the methodologies used to ascertain the antifungal activity and target of Agent 54.

CYP51 Inhibition Assay (Cell-Free)

A cell-free reconstituted enzyme assay was utilized to directly measure the inhibitory effect of Agent 54 on C. albicans CYP51.

Protocol:

-

Enzyme Preparation: Recombinant C. albicans CYP51 and NADPH-cytochrome P450 reductase were expressed in E. coli and purified.

-

Reaction Mixture: The reaction mixture contained purified CYP51 (0.5 µM), NADPH-cytochrome P450 reductase (1 µM), and lanosterol (50 µM) in a potassium phosphate buffer (pH 7.4).

-

Inhibitor Addition: this compound was added to the reaction mixture at varying concentrations.

-

Reaction Initiation and Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C for 30 minutes.

-

Sterol Extraction: The reaction was stopped, and sterols were extracted using hexane.

-

Analysis: The extracted sterols were analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of lanosterol to its demethylated product.

-

IC50 Determination: The concentration of Agent 54 that inhibited 50% of CYP51 activity (IC50) was calculated from the dose-response curve.

Biofilm Formation Inhibition Assay

The ability of Agent 54 to prevent the formation of C. albicans biofilms was assessed using a crystal violet staining method.

Protocol:

-

Cell Culture: C. albicans cells were cultured in RPMI-1640 medium.

-

Biofilm Induction: A suspension of C. albicans was added to 96-well microtiter plates and incubated at 37°C to allow for biofilm formation.

-

Compound Treatment: this compound was added to the wells at the time of inoculation at various concentrations.

-

Incubation: The plates were incubated for 24 hours at 37°C.

-

Washing and Staining: Non-adherent cells were removed by washing with phosphate-buffered saline (PBS). The remaining biofilms were stained with 0.1% crystal violet.

-

Quantification: The crystal violet was solubilized with ethanol, and the absorbance was measured at 570 nm to quantify biofilm mass.

Hemolysis Assay

To evaluate the safety profile of Agent 54, its hemolytic activity against human red blood cells was determined.

Protocol:

-

Red Blood Cell Preparation: Fresh human red blood cells were washed and resuspended in PBS.

-

Compound Incubation: The red blood cell suspension was incubated with various concentrations of this compound at 37°C for 1 hour.

-

Centrifugation: The samples were centrifuged to pellet intact red blood cells.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, indicative of hemolysis, was measured by spectrophotometry at 540 nm.

-

Calculation: The percentage of hemolysis was calculated relative to a positive control (cells treated with a known hemolytic agent, Triton X-100) and a negative control (untreated cells).

Visualizing the Mechanism and Workflow

To further illustrate the target pathway and experimental logic, the following diagrams were generated.

References

The Pharmacokinetics of the Antifungal Agent Fluconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antifungal agent fluconazole. Fluconazole is a synthetic triazole antifungal agent used in the treatment and prophylaxis of superficial and systemic fungal infections. This document summarizes key pharmacokinetic parameters, details common experimental protocols for its study, and visualizes its mechanism of action and typical experimental workflows.

Core Pharmacokinetic Parameters

Fluconazole exhibits well-characterized and predictable pharmacokinetics. It is readily absorbed after oral administration, widely distributed throughout the body, minimally metabolized, and primarily excreted unchanged in the urine.

Data Summary

The following tables summarize the key pharmacokinetic parameters of fluconazole in healthy adult subjects following oral and intravenous administration. These values are compiled from multiple clinical and bioequivalence studies.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Fluconazole in Healthy Volunteers

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-t (h·µg/mL) | AUC0-∞ (h·µg/mL) | T½ (h) | Reference |

| 50 | 0.93 ± 0.13 | 2.5 | - | - | - | [1] |

| 150 | 2.69 ± 0.43 | 2.5 | - | - | - | [1] |

| 150 | 2.89 ± 0.56 | 1.94 ± 0.54 | 88.47 ± 17.63 | - | - | [2][3] |

| 150 | 4.44 ± 0.79 | 2.59 ± 1.03 | 152.21 ± 28.89 | 175.13 ± 48.98 | - | |

| 200 | - | 1-3 | - | - | ~30 | [4] |

Table 2: Pharmacokinetic Parameters of a Single Intravenous Dose of Fluconazole in Healthy Volunteers

| Dose (mg) | Cmax (µg/mL) | Vd (L) | Cl (mL/min) | T½ (h) | Reference |

| 100 | - | 52.16 ± 9.83 | 21.03 ± 5.07 | 29.73 ± 8.05 | [1] |

| 100 | - | ~0.7 L/kg | - | ~30 | [5][6] |

Pharmacokinetic Profile Summary:

-

Absorption: Fluconazole is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability of over 90%.[4][7] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax).[4] The presence of food does not significantly affect the extent of oral absorption.[4][7]

-

Distribution: Fluconazole is widely distributed throughout the body, with an apparent volume of distribution (Vd) that approximates total body water (around 0.7 L/kg).[5][6] Plasma protein binding is low, at approximately 11-12%.[8] This extensive distribution allows for effective concentrations in various body fluids and tissues, including cerebrospinal fluid, saliva, and sputum.[4]

-

Metabolism: Fluconazole is metabolically stable, with only a small fraction of the administered dose undergoing metabolism.

-

Excretion: The primary route of elimination is renal, with about 80% of the administered dose excreted as unchanged drug in the urine.[8] The elimination half-life (T½) is approximately 30 hours, which supports once-daily dosing.[4][5][7]

Experimental Protocols

The following section details a typical experimental protocol for a pharmacokinetic study of fluconazole in healthy human volunteers, focusing on the analytical methodology for plasma concentration determination.

Study Design

A common study design to assess the pharmacokinetics of an oral fluconazole formulation is a single-dose, two-period, crossover study under fasting conditions.[8][9]

-

Subjects: Healthy adult male volunteers are often recruited.[8][9] Subjects typically undergo a screening process that includes a physical examination and clinical laboratory tests to ensure they meet the inclusion criteria.[2]

-

Dosing: After an overnight fast, a single oral dose of fluconazole is administered.[4]

-

Blood Sampling: Venous blood samples are collected at predetermined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples, for instance, at 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[9]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[2]

Analytical Methodology: HPLC-UV

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a common and robust technique for the quantification of fluconazole in human plasma.

-

Sample Preparation:

-

Aliquots of plasma samples are thawed.

-

An internal standard (e.g., phenacetin) is added.

-

Fluconazole and the internal standard are extracted from the plasma matrix using a liquid-liquid extraction with a solvent like dichloromethane or a solid-phase extraction.

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[3]

-

Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[3]

-

Detection: The column effluent is monitored by a UV detector at a wavelength of 210 nm or 260 nm.[3]

-

-

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. Key validation parameters include:

-

Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 50-10,000 ng/mL).[8]

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision (e.g., 50 ng/mL).[8]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels.

-

Selectivity and Specificity: The method should be free from interference from endogenous plasma components.

-

Recovery: The efficiency of the extraction process is determined.

-

Mandatory Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of fluconazole.

Caption: Workflow of a typical fluconazole pharmacokinetic study.

References

- 1. Pharmacokinetics of fluconazole in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsliterature.com [scholarsliterature.com]

- 3. scholarsliterature.com [scholarsliterature.com]

- 4. japer.in [japer.in]

- 5. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. extranet.who.int [extranet.who.int]

- 8. japer.in [japer.in]

- 9. japer.in [japer.in]

In-Depth Technical Guide: Cytotoxicity Profile of the Antifungal Agent Penthiopyrad

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide categorized as a Succinate Dehydrogenase Inhibitor (SDHI). This document provides a comprehensive overview of the cytotoxicity profile of Penthiopyrad, with a focus on its effects on non-target organisms. It includes a summary of available quantitative cytotoxicity data, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of its primary mechanism of action. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Penthiopyrad is a widely used agricultural fungicide effective against a range of plant pathogenic fungi. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to a disruption of fungal respiration and energy production. While highly effective as a fungicide, understanding its potential cytotoxic effects on non-target organisms is crucial for a comprehensive risk assessment. This guide focuses on the available data regarding the cytotoxicity of Penthiopyrad to provide a foundational understanding for further research and development.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Penthiopyrad and its enantiomers against various cell lines and organisms.

| Compound | Organism/Cell Line | Assay Type | Endpoint | Value | Reference |

| rac-Penthiopyrad | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Varies by isolate (e.g., 0.0578 µg/mL mean for 119 isolates) | [1] |

| rac-Penthiopyrad | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC50 | 0.0578 (±0.0626) μg/ml | [1] |

| S-(+)-Penthiopyrad | HepG2 (Human liver carcinoma) | Cytotoxicity | - | 1.8 times more cytotoxic than R-(-)-Penthiopyrad | [2] |

| R-(-)-Penthiopyrad | HepG2 (Human liver carcinoma) | Cytotoxicity | - | - | [2] |

| rac-Penthiopyrad | Raphidocelis subcapitata (Green algae) | Toxicity | - | More toxic than R-(-)-Penthiopyrad | [2] |

| rac-Penthiopyrad | Daphnia magna (Water flea) | Toxicity | - | More toxic than R-(-)-Penthiopyrad | [2] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Penthiopyrad's primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, Penthiopyrad blocks the transfer of electrons from succinate to ubiquinone. This disruption of the ETC inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Caption: Mechanism of action of Penthiopyrad.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of antifungal agents like Penthiopyrad.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Target mammalian cell line (e.g., HepG2)

-

Complete cell culture medium

-

Penthiopyrad stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of Penthiopyrad in complete culture medium. Remove the old medium from the wells and add 100 µL of the Penthiopyrad dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the Penthiopyrad concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Cytotoxicity Assessment using the Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability and cytotoxicity assay based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

-

Target mammalian cell line (e.g., HepG2)

-

Complete cell culture medium

-

Penthiopyrad stock solution

-

Neutral Red solution (50 µg/mL in culture medium)

-

Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Dye Removal and Cell Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

-